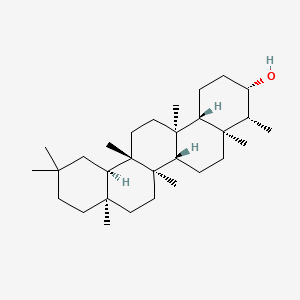

Epifriedelanol

Description

Epifriedelanol has been reported in Elephantopus scaber, Anchietea salutaris, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDQFROEGGNAER-PFOIMGGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937494 | |

| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16844-71-6 | |

| Record name | Epifriedelanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16844-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epifriedelanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epifriendelanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Epifriedelanol: A Technical Guide to its Role in the Inhibition of Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental contributor to aging and a range of age-related pathologies. The identification of compounds that can modulate or reverse the senescence phenotype is a key focus of geroscience and drug discovery. Epifriedelanol, a triterpenoid isolated from the root bark of Ulmus davidiana, has emerged as a promising natural compound with the ability to inhibit cellular senescence in human primary cells.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's anti-senescence properties, including its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of aging biology, pharmacology, and drug development.

Introduction to Cellular Senescence

Cellular senescence is a complex biological process characterized by a stable cessation of cell proliferation.[2] It can be triggered by various intrinsic and extrinsic stressors, including telomere shortening (replicative senescence), DNA damage, oxidative stress, and the activation of oncogenes.[2] Senescent cells accumulate in tissues with age and contribute to the aging phenotype and age-related diseases through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).

Key biomarkers of senescent cells include increased activity of senescence-associated β-galactosidase (SA-β-gal), the formation of senescence-associated heterochromatin foci (SAHF), and the upregulation of cell cycle inhibitors such as p53 and p21WAF1/Cip1. Given the detrimental effects of senescent cell accumulation, therapeutic strategies aimed at their removal (senolytics) or the suppression of their harmful phenotype (senomorphics) are of great interest.

This compound: A Natural Anti-Senescence Compound

This compound is a triterpenoid compound that has been identified as a potent inhibitor of cellular senescence.[1][4] It was isolated from the root bark of Ulmus davidiana during a screening of 22 compounds for their anti-senescence activity.[1][3] Studies have demonstrated that this compound can suppress both adriamycin-induced premature senescence and replicative senescence in human primary cells, specifically human dermal fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs).[1][4]

Quantitative Data on the Effects of this compound

The anti-senescence effects of this compound have been quantified through various cellular assays. The following tables summarize the available data on its activity.

Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity

| Cell Type | Senescence Inducer | This compound Concentration (µg/mL) | Treatment Duration | Observed Effect |

| HDFs | Adriamycin | 10 - 50 | 3 days | Inhibition of SA-β-gal activity |

| HUVECs | Adriamycin | 10 - 50 | 3 days | Inhibition of SA-β-gal activity |

| HDFs | Replicative | 10 - 50 | 3 days | Inhibition of SA-β-gal activity |

| HUVECs | Replicative | 10 - 50 | 3 days | Inhibition of SA-β-gal activity |

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS)

| Cell Type | Senescence Inducer | This compound Concentration (µg/mL) | Treatment Duration | Observed Effect |

| HDFs/HUVECs | Adriamycin | Not specified | Not specified | Decrease in intracellular ROS levels |

Table 3: Effect of this compound on Senescence-Associated Protein Expression

| Cell Type | Senescence Inducer | This compound Concentration (µg/mL) | Treatment Duration | Protein | Observed Effect |

| HDFs/HUVECs | Adriamycin | 10 - 100 | 5 hours | p53 | Dose-dependent repression of increased protein levels |

| HDFs/HUVECs | Adriamycin | 10 - 100 | 5 hours | p21 | Dose-dependent repression of increased protein levels |

Signaling Pathways Modulated by this compound

The mechanism of action of this compound in inhibiting cellular senescence appears to be linked to the p53 signaling pathway. Adriamycin, a chemotherapeutic agent, induces DNA damage, which in turn activates the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21WAF1/Cip1, leading to cell cycle arrest. Furthermore, the p53 pathway is associated with an increase in intracellular reactive oxygen species (ROS), which can further contribute to the senescent phenotype. This compound has been shown to repress the adriamycin-induced increase in both p53 and p21 protein levels and to decrease intracellular ROS.[2]

Caption: Proposed signaling pathway of this compound's anti-senescence activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-senescence effects of this compound. These protocols are based on standard procedures and are adapted to the context of the cited research.

Induction of Premature Senescence

Human Dermal Fibroblasts (HDFs) or Human Umbilical Vein Endothelial Cells (HUVECs) are treated with the DNA-damaging agent adriamycin (doxorubicin) to induce a state of premature senescence.

-

Cell Culture: HDFs or HUVECs are cultured in their respective standard growth media supplemented with fetal bovine serum and antibiotics.

-

Adriamycin Treatment: Cells are treated with a final concentration of 200 nM adriamycin for 2 hours.

-

Recovery: After treatment, the adriamycin-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS) and cultured in fresh medium for 3-4 days to allow the senescence phenotype to develop.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is the most widely used biomarker for senescent cells and is based on the increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.

-

Fixation: Cells are washed with PBS and fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Washing: The fixation solution is removed, and the cells are washed twice with PBS.

-

Staining: A staining solution containing 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂ is added to the cells.

-

Incubation: The cells are incubated at 37°C in a CO₂-free incubator for 12-16 hours.

-

Analysis: The percentage of blue-stained (SA-β-gal positive) cells is determined by counting at least 300 cells in multiple random fields under a light microscope.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) is used to measure intracellular ROS levels. H₂DCF-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Preparation: Cells are seeded in a 96-well black plate.

-

Loading with H₂DCF-DA: The culture medium is removed, and the cells are incubated with 10 µM H₂DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Treatment: The H₂DCF-DA solution is removed, and the cells are washed with PBS. Cells are then treated with adriamycin in the presence or absence of this compound for the desired time.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Western Blot Analysis for p53 and p21

Western blotting is used to determine the protein levels of p53 and p21.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for investigating the anti-senescence properties of a compound like this compound.

Caption: General experimental workflow for assessing anti-senescence compounds.

Conclusion and Future Directions

This compound has demonstrated significant potential as an inhibitor of cellular senescence in human primary cells. Its ability to suppress key markers of senescence, including SA-β-gal activity, and to modulate the p53 signaling pathway underscores its promise as a lead compound for the development of senomorphic therapies.

Future research should focus on several key areas:

-

In vivo studies: To validate the anti-aging and therapeutic potential of this compound in animal models of aging and age-related diseases.

-

Mechanism of action: Further elucidation of the precise molecular targets of this compound within the senescence signaling network.

-

SASP modulation: Investigation into whether this compound can modulate the senescence-associated secretory phenotype.

-

Structure-activity relationship studies: To identify more potent and specific derivatives of this compound.

References

The Biosynthesis of Epifriedelanol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of epifriedelanol, a pentacyclic triterpenoid alcohol found in various plant species. This document details the enzymatic steps from primary metabolites to the final product, presents quantitative data on its production, outlines relevant experimental protocols, and provides a visual representation of the biochemical cascade.

Introduction to this compound and its Precursor, Friedelin

This compound, along with its precursor friedelin, belongs to the friedelane group of triterpenoids. These compounds are of significant interest to the pharmaceutical industry due to their wide range of reported biological activities, including anti-inflammatory, anti-cancer, and anti-senescence effects.[1] Understanding their biosynthesis is crucial for developing biotechnological platforms for their sustainable production. Friedelin is a pentacyclic triterpene ketone that is a key intermediate in the formation of this compound.[2][3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism. The pathway can be broadly divided into two main stages: the formation of the triterpenoid precursor, 2,3-oxidosqualene, via the mevalonate (MVA) pathway, and the subsequent cyclization and reduction steps that lead to this compound.

Stage 1: The Mevalonate (MVA) Pathway and Formation of 2,3-Oxidosqualene

The initial steps of this compound biosynthesis are shared with the synthesis of all isoprenoids and occur via the MVA pathway in the cytoplasm. The key steps are as follows:

-

Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase .

-

Synthesis of HMG-CoA: Acetoacetyl-CoA then condenses with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase .

-

Conversion to Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase , a key regulatory enzyme in the MVA pathway.

-

Formation of IPP and DMAPP: Mevalonate is then phosphorylated and decarboxylated through a series of reactions to produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4]

-

Synthesis of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP is condensed with two molecules of IPP to form the 15-carbon molecule, farnesyl pyrophosphate (FPP), catalyzed by farnesyl pyrophosphate synthase .[4]

-

Dimerization to Squalene: Two molecules of FPP are joined tail-to-tail in a reductive dimerization reaction to form the 30-carbon linear triterpene precursor, squalene. This reaction is catalyzed by squalene synthase .

-

Epoxidation to 2,3-Oxidosqualene: In the final step of this stage, squalene undergoes an epoxidation reaction catalyzed by squalene epoxidase to form 2,3-oxidosqualene. This molecule is the direct precursor for the cyclization into various triterpenoid skeletons.[4]

Stage 2: Cyclization to Friedelin and Reduction to this compound

The diversification of triterpenoid structures occurs at the cyclization step of 2,3-oxidosqualene.

-

Cyclization of 2,3-Oxidosqualene to Friedelin: The linear 2,3-oxidosqualene molecule is cyclized by a specific class of enzymes known as oxidosqualene cyclases (OSCs). In the case of friedelin biosynthesis, the key enzyme is friedelin synthase . This enzyme catalyzes a complex cascade of cyclization and rearrangement reactions, folding the 2,3-oxidosqualene into the pentacyclic friedelane skeleton and ultimately producing friedelin.[5]

-

Reduction of Friedelin to this compound: The final step in the biosynthesis of this compound is the reduction of the C-3 keto group of friedelin. While the specific enzyme responsible for this conversion in plants has not been definitively named "friedelin reductase" in the reviewed literature, the transformation is a stereospecific reduction. Chemical synthesis studies have shown that the reduction of friedelin with agents like lithium aluminum hydride or sodium borohydride yields this compound (friedelan-3β-ol).[6] This suggests the involvement of a reductase enzyme in vivo that likely utilizes a cofactor such as NADPH or NADH to carry out this conversion.

Quantitative Data on this compound and Friedelin Production

The production of friedelin and this compound has been quantified in various plant tissues, with significant research focusing on hairy root cultures of Cannabis sativa as a potential production platform. Elicitation, the use of signaling molecules to induce stress responses and secondary metabolite production, has been shown to enhance the accumulation of these compounds.

| Plant Material | Compound | Concentration (mg/g Dry Weight) | Elicitor (if applicable) | Reference |

| Cannabis sativa native roots | Friedelin | 0.245 | N/A | [7][8] |

| This compound | 0.192 | N/A | [7][8] | |

| Cannabis sativa hairy roots (untreated, day 6) | Friedelin | 0.494 | N/A | [7][8] |

| This compound | 0.486 | N/A | [7][8] | |

| Cannabis sativa hairy roots (75 µM Salicylic Acid, day 6) | Friedelin | 0.963 - 0.967 | Salicylic Acid | [7][8][9] |

| This compound | 0.685 | Salicylic Acid | [7][8][9] | |

| Cannabis sativa hairy roots (50 µM Chitin, day 6) | This compound | ~0.535 (1.1-fold increase from control) | Chitin | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Friedelin and this compound by GC-MS

This protocol is adapted for the analysis of triterpenoids from plant tissues.[10][11][12]

1. Plant Material Preparation:

- Harvest fresh plant material (e.g., roots, hairy roots).

- Lyophilize or oven-dry the material at a low temperature (e.g., 50°C) to a constant weight.[8]

- Grind the dried material into a fine powder.

2. Extraction:

- Accurately weigh a known amount of the powdered plant material (e.g., 100 mg).

- Perform extraction using a suitable organic solvent. Soxhlet extraction with chloroform or maceration with methanol are commonly used methods.[5] For maceration, sonication can be used to improve extraction efficiency.

- Filter the extract to remove solid plant debris.

- Evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the crude extract.

3. Derivatization (for GC-MS analysis):

- Redissolve the dried extract in a known volume of a suitable solvent (e.g., pyridine).

- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]

- Incubate the mixture at a controlled temperature (e.g., 30°C for 2 hours) to ensure complete derivatization of hydroxyl and carboxyl groups.[10]

4. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: Use a non-polar capillary column suitable for triterpenoid analysis (e.g., HP-5MS).

- Injector Temperature: Set to a high temperature (e.g., 280°C) to ensure volatilization.

- Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C, ramping to 280°C, and holding for a period to ensure elution of all compounds.[7]

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Impact (EI).

- Scan Range: A wide mass range (e.g., m/z 50-600) to capture characteristic fragment ions.

- Quantification:

- Prepare a calibration curve using authentic standards of friedelin and this compound.[7]

- Identify the compounds in the sample by comparing their retention times and mass spectra with the standards.

- Quantify the amount of each compound by integrating the peak area and comparing it to the calibration curve.

Heterologous Expression of Friedelin Synthase in Saccharomyces cerevisiae

This protocol provides a general workflow for the functional characterization of an oxidosqualene cyclase like friedelin synthase.[1][4][13]

1. Gene Cloning:

- Isolate total RNA from the plant tissue of interest.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the putative friedelin synthase gene using gene-specific primers.

- Clone the PCR product into a yeast expression vector (e.g., pYES2).

2. Yeast Transformation:

- Transform a suitable S. cerevisiae strain (e.g., a strain deficient in lanosterol synthase to reduce competition for 2,3-oxidosqualene) with the expression vector containing the friedelin synthase gene.

- Select for transformed yeast colonies on appropriate selection media.

3. Protein Expression:

- Grow the transformed yeast culture in a suitable medium.

- Induce the expression of the friedelin synthase gene by adding an inducer (e.g., galactose for the GAL1 promoter in pYES2).

4. Extraction and Analysis of Triterpenoids:

- Harvest the yeast cells by centrifugation.

- Perform a non-polar extraction of the yeast cells (e.g., using hexane or chloroform).

- Analyze the extract by GC-MS as described in Protocol 4.1 to identify the presence of friedelin. A control strain transformed with an empty vector should be analyzed in parallel.[14]

Site-Directed Mutagenesis of Friedelin Synthase

This protocol allows for the investigation of the role of specific amino acid residues in the catalytic activity and product specificity of friedelin synthase.[15][16][17][18]

1. In Silico Analysis and Target Residue Selection:

- Perform multiple sequence alignments of the friedelin synthase with other characterized oxidosqualene cyclases to identify conserved and variable regions.

- Use homology modeling to predict the 3D structure of the enzyme and identify residues in the putative active site.

2. Mutagenesis:

- Use a commercially available site-directed mutagenesis kit or a PCR-based method to introduce the desired point mutations into the friedelin synthase gene within the yeast expression vector.[16][17]

- Verify the mutation by DNA sequencing.

3. Functional Analysis of Mutants:

- Transform yeast with the mutated plasmids and express the mutant proteins as described in Protocol 4.2.

- Analyze the triterpenoid products by GC-MS to determine if the mutation resulted in a loss of function, altered product profile, or changes in catalytic efficiency.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the logical flow of the this compound biosynthesis pathway and a general experimental workflow for its study.

Caption: Biosynthetic pathway of this compound from acetyl-CoA.

Caption: General experimental workflow for studying this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 4. Friedelin in Maytenus ilicifolia Is Produced by Friedelin Synthase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elicitation enhances the production of friedelin and this compound in hairy root cultures of Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Elicitation enhances the production of friedelin and this compound in hairy root cultures of Cannabis sativa L. [frontiersin.org]

- 9. Elicitation enhances the production of friedelin and this compound in hairy root cultures of Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms | MDPI [mdpi.com]

- 13. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Site-directed mutagenesis and substrate compatibility to reveal the structure–function relationships of plant oxidosqualene cyclases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | Site-directed mutagenesis identified the key active site residues of 2,3-oxidosqualene cyclase HcOSC6 responsible for cucurbitacins biosynthesis in Hemsleya chinensis [frontiersin.org]

- 17. Site-directed mutagenesis identified the key active site residues of 2,3-oxidosqualene cyclase HcOSC6 responsible for cucurbitacins biosynthesis in Hemsleya chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.red [2024.sci-hub.red]

Epifriedelanol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol, a pentacyclic triterpenoid found in various plant species, has demonstrated notable anti-cancer properties. This technical guide delineates the current understanding of this compound's mechanism of action in cancer cells. The primary mode of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of key regulatory proteins. This compound upregulates the expression of pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2 and the transcription factor NF-κB. This cascade of events leads to the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), culminating in programmed cell death. This guide provides a comprehensive overview of the cytotoxic effects, underlying signaling pathways, and detailed experimental protocols for studying this compound's anti-cancer activity.

Cytotoxic Activity of this compound

This compound exhibits cytotoxic effects against a range of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell lines, as summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| DU145 | Prostate Cancer | 57.24 ± 4.48 | 48 | [1] |

| 32.32 ± 3.72 | 72 | [1] | ||

| PC3 | Prostate Cancer | 60.06 ± 4.89 | 48 | [1] |

| 35.22 ± 3.47 | 72 | [1] | ||

| HeLa | Cervical Cancer | Not explicitly stated, but significant dose-dependent decrease in viability observed | 24 | |

| C33A | Cervical Cancer | Not explicitly stated, but significant dose-dependent decrease in viability observed | 24 |

Core Mechanism: Induction of Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules.

Modulation of Bcl-2 Family Proteins

This compound disrupts the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

Involvement of p53

The tumor suppressor protein p53 plays a crucial role in the cellular response to stress and DNA damage, often leading to apoptosis. Studies have indicated that this compound treatment leads to an upregulation of p53 expression, which can, in turn, transcriptionally activate pro-apoptotic genes like Bax.

Downregulation of NF-κB

Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and proliferation and is often constitutively active in cancer cells. This compound has been observed to decrease the expression of NF-κB, thereby inhibiting its pro-survival signaling.

Caspase Activation and PARP Cleavage

The aforementioned events converge on the activation of a cascade of cysteine proteases known as caspases. The release of cytochrome c from the mitochondria, triggered by the increased Bax/Bcl-2 ratio, leads to the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3). A key substrate of activated caspase-3 is poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP by caspase-3 is a hallmark of apoptosis.

The following table summarizes the observed effects of this compound on key apoptotic proteins.

| Protein | Function | Effect of this compound | Reference |

| Bax | Pro-apoptotic | Upregulation | [1] |

| Bcl-2 | Anti-apoptotic | Downregulation | [1] |

| p53 | Tumor suppressor, pro-apoptotic | Upregulation | [1] |

| NF-κB | Pro-survival transcription factor | Downregulation | [1] |

| Caspase-3 | Executioner caspase | Activation (cleavage) | [1] |

| PARP | DNA repair enzyme | Cleavage | [1] |

Signaling Pathway Diagram

The proposed signaling pathway for this compound-induced apoptosis is illustrated below.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Epifriedelanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol, a pentacyclic triterpenoid found in various medicinal plants, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising natural compound as a potential therapeutic agent for inflammatory conditions. The guide also includes visualizations of the implicated signaling pathways and experimental workflows to aid in conceptual understanding.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in drug discovery. Natural products, with their vast structural diversity, represent a rich source of potential therapeutic leads.

This compound, a triterpenoid isolated from plants such as Ipomoea batatas and Ulmus davidiana, has been traditionally used in folk medicine for its purported medicinal properties.[1] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects, with a particular focus on its anti-inflammatory activities. This guide synthesizes the available scientific literature to provide a detailed technical resource on the anti-inflammatory properties of this compound.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. Emerging evidence also suggests a potential role for the Mitogen-Activated Protein Kinase (MAPK) pathway in its mechanism of action.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm through its association with inhibitory proteins, most notably IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the active NF-κB dimer, typically composed of p65 and p50 subunits, to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to interfere with this cascade, leading to a downstream reduction in the production of inflammatory mediators.[1]

The MAPK Signaling Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also critically involved in the regulation of inflammation. These pathways can be activated by various stimuli, including LPS, and subsequently regulate the expression of pro-inflammatory genes, often in concert with the NF-κB pathway. While direct evidence for this compound's effect on the MAPK pathway is still emerging, its known impact on downstream inflammatory mediators suggests a potential modulatory role.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo models. The following tables summarize the available data.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Parameter Measured | IC50 / Inhibition | Reference |

| Nitric Oxide Production | RAW 264.7 | LPS | Nitrite | Data not available | [1] |

| TNF-α Production | RAW 264.7 | LPS | TNF-α | Data not available | [1] |

| IL-6 Production | RAW 264.7 | LPS | IL-6 | Data not available | [1] |

| COX-2 Expression | - | - | - | Data not available | - |

| iNOS Expression | - | - | - | Data not available | - |

Note: Specific IC50 values and percentage inhibition data for this compound are not yet widely published. The table reflects the parameters known to be affected.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Condition | Treatment | Parameter Measured | Result | Reference |

| Male Sprague-Dawley Rats | Bisphenol A-induced prostatitis | 10 mg/kg this compound | Prostate size, NO, IL-6, TNF-α | Significant reduction in prostate size and inflammatory markers | [1] |

| - | Carrageenan-induced paw edema | - | Paw volume | Data not available | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein phosphorylation).

-

-

After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Collect cell culture supernatants after the 24-hour treatment period.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

In Vivo Assay

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., control, vehicle, this compound at different doses, and a positive control like indomethacin or diclofenac).

-

Treatment: Administer this compound (e.g., orally or intraperitoneally) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume (edema) for each animal.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory properties. Its ability to modulate the NF-κB signaling pathway and consequently reduce the production of key inflammatory mediators provides a strong rationale for its further investigation as a potential therapeutic agent.

However, to advance the development of this compound, several key areas require further research:

-

Quantitative Pharmacological Data: There is a critical need for comprehensive studies to determine the IC50 values of this compound for the inhibition of various inflammatory markers (NO, TNF-α, IL-6, COX-2, iNOS) in different cell types.

-

Detailed Mechanistic Studies: Further research is required to fully elucidate the molecular targets of this compound within the NF-κB and MAPK signaling pathways. Investigating its effects on the phosphorylation status of key signaling proteins will provide a more complete understanding of its mechanism of action.

-

In Vivo Efficacy and Safety: More extensive in vivo studies in various animal models of inflammatory diseases are necessary to establish the therapeutic efficacy, optimal dosage, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective anti-inflammatory agents.

References

An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Potential of Epifriedelanol

Abstract

Epifriedelanol, a pentacyclic triterpenoid alcohol, is a naturally occurring phytochemical found in a variety of plant species. Traditionally, plants containing this compound have been integral to ethnobotanical practices for treating a range of ailments, from inflammatory conditions to infectious diseases. Modern pharmacological studies have begun to validate these traditional uses, revealing significant antitumor, anti-inflammatory, anti-senescence, and antibacterial properties. This technical guide provides a comprehensive overview of the ethnobotanical landscape of this compound-containing plants, delves into its molecular mechanisms and associated signaling pathways, presents quantitative data on its bioactivity, and outlines key experimental protocols for its study. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (3β-hydroxyfriedelane) is a triterpenoid compound widely distributed in the plant kingdom[1]. Structurally characterized by a friedelane backbone, its biological activity is a subject of growing interest in the scientific community. This interest is largely fueled by the extensive use of this compound-containing plants in traditional medicine across various cultures. Recent research has focused on elucidating the scientific basis for these traditional applications, with studies demonstrating potent bioactivities that suggest its potential as a lead compound for novel therapeutic agents[2][3]. This guide synthesizes the current knowledge on this compound, bridging its ethnobotanical origins with contemporary scientific validation.

Ethnobotanical Survey of this compound-Containing Plants

The traditional use of plants containing this compound is diverse, reflecting a broad spectrum of perceived therapeutic effects. The compound has been identified in the roots, leaves, and stems of various medicinal plants. A summary of these plants and their traditional applications is presented in Table 1.

| Plant Species | Family | Plant Part Used | Traditional Ethnobotanical Uses |

| Synadenium glaucescens | Euphorbiaceae | Leaves, Roots, Stems | Treatment of diarrhea, tuberculosis, sores, wounds, toothache, cough, ringworm, and sexually transmitted infections[4][5]. |

| Ulmus davidiana | Ulmaceae | Root Bark | Used as an anti-inflammatory agent for conditions like mastitis and edema[3][6]. |

| Vitis trifolia (syn. Cayratia trifolia) | Vitaceae | Leaves, Roots | Used in the management of tumors, ulcers, and to relieve pain and inflammation[1]. |

| Cannabis sativa | Cannabaceae | Roots | Traditionally used to alleviate pain and inflammation[2]. |

| Ipomoea batatas | Convolvulaceae | - | Source of this compound with demonstrated biological activity[7]. |

| Celtis sinensis | Cannabaceae | Root Bark | Reported to contain this compound and used for its anti-inflammatory properties[1]. |

| Mallotus apelta | Euphorbiaceae | - | Identified as a plant source of this compound[1]. |

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional claims associated with this compound, revealing a range of pharmacological effects. This section details these activities, supported by quantitative data from various studies.

Anticancer and Apoptotic Effects

This compound has demonstrated significant antitumor properties in multiple studies. It induces apoptosis in cancer cells through the modulation of key signaling pathways.

Quantitative Data: The in vitro cytotoxic activity of this compound has been quantified against several human prostate cancer (PCa) cell lines, as shown in Table 2.

| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |

| DU145 | Prostate Cancer | 72 h | 32.32 ± 3.72 |

| PC3 | Prostate Cancer | 72 h | 35.22 ± 3.47 |

Data sourced from a study on the effects of this compound from Ipomoea batatas[7].

The compound has also shown antitumor potential in a potato disc bioassay[8][9]. Mechanistically, this compound has been shown to induce apoptosis by enhancing the cleavage of caspase-3 and its downstream target PARP. It also upregulates the pro-apoptotic proteins p53 and BAX while down-regulating the anti-apoptotic proteins NF-κB and BCL-2[7][8].

Anti-inflammatory Activity

The traditional use of this compound-containing plants for inflammatory ailments is supported by modern research. The compound exhibits anti-inflammatory effects by suppressing key inflammatory markers[2][7]. In a study involving rats with induced gonadotoxicity, this compound treatment led to a significant reduction in inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[7]. It also exhibits significant inhibition of NF-κB, a critical regulator of the inflammatory response, suggesting its potential for treating conditions like asthma[10].

Anti-senescence Effects

This compound has been identified as a potent inhibitor of cellular senescence. It has been shown to suppress both adriamycin-induced and replicative senescence in human primary cells, including human dermal fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs)[3][6][8][11]. This effect is partly achieved by repressing the increased levels of p53 and p21 proteins, which are key regulators of cell cycle arrest and senescence[8]. These findings suggest that this compound could be developed for dietary supplements or cosmetic applications aimed at modulating tissue aging[6][11].

Antibacterial Activity

This compound is a key contributor to the antibacterial effects of extracts from plants like Synadenium glaucescens. Extracts from the root bark of this plant, rich in this compound, have shown strong activity against Gram-positive bacteria.

Quantitative Data: The minimum inhibitory concentrations (MIC) for S. glaucescens extracts are summarized in Table 3.

| Bacterial Group | Extract Source | Median MIC (µg/mL) |

| Gram-positive bacteria | Whole Root | 40 |

| Gram-positive bacteria | Root Bark | 20 |

| Gram-positive bacteria | Leaves | 380 |

Data sourced from a study on Synadenium glaucescens[4].

The study indicated that the effect against Staphylococcus aureus was primarily bacteriostatic, inhibiting bacterial protein synthesis or metabolic pathways[4].

Mechanism of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways. A key mechanism in its anticancer activity is the induction of apoptosis. The pathway involves the regulation of the BCL-2 family of proteins and the activation of caspases.

Caption: Apoptotic signaling pathway modulated by this compound.

Experimental Protocols

This section provides an overview of standard methodologies for the extraction, isolation, and biological evaluation of this compound.

General Workflow for Extraction and Bioactivity Screening

The process begins with the collection and preparation of plant material, followed by extraction, fractionation, and purification to isolate this compound. The purified compound is then subjected to various bioassays to determine its pharmacological activity.

Caption: General workflow for this compound extraction and analysis.

Detailed Protocol: Extraction and Isolation

The following is a composite protocol based on methodologies cited in the literature[4][12].

-

Plant Material Preparation : The selected plant part (e.g., roots, leaves) is air-dried in the shade at room temperature and then ground into a fine powder.

-

Solvent Extraction : The dried powder (e.g., 100 g) is subjected to extraction using a suitable solvent like chloroform, methanol, or hexane. This can be done using sonication for 30 minutes or reflux extraction[12][13]. The process is typically repeated multiple times to ensure complete extraction.

-

Concentration : The supernatants from the extractions are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation : The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity to separate the extract into different fractions.

-

Purification : Fractions containing this compound (identified by Thin Layer Chromatography) are combined and further purified using techniques like preparative HPLC or repeated recrystallization to obtain the pure compound.

-

Structural Confirmation : The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Detailed Protocol: In Vitro Antibacterial Activity (MIC Determination)

This protocol is adapted from methodologies used for testing plant extracts[4][5].

-

Bacterial Strains : Obtain medically important bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) from a standard culture collection.

-

Inoculum Preparation : Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton) and adjust its turbidity to match the 0.5 McFarland standard.

-

Serial Dilution : Prepare a series of twofold dilutions of the this compound sample in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., from 1000 µg/mL down to <1 µg/mL).

-

Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Directions

This compound stands out as a promising natural product with a rich history of use in traditional medicine. The scientific evidence, particularly regarding its anticancer, anti-inflammatory, and anti-senescence activities, provides a strong rationale for its further development. The compound's ability to modulate key signaling pathways like NF-κB and p53 highlights its potential as a multi-target therapeutic agent.

Future research should focus on:

-

Pharmacokinetic and Toxicological Studies : In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is essential to assess the drug-like properties and safety of this compound.

-

Lead Optimization : Medicinal chemistry efforts could be employed to synthesize analogues of this compound with improved potency, selectivity, and pharmacokinetic profiles.

-

Clinical Trials : Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for human health.

-

Sustainable Sourcing : As research progresses, developing sustainable methods for producing this compound, such as through plant cell cultures or biotechnological elicitation, will be crucial[2][12].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound is the key compound to antibacterial effects of extracts of Synadenium glaucescens (Pax) against medically important bacteria [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. This compound from the root bark of Ulmus davidiana inhibits cellular senescence in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ameliorative Effect of Structurally Divergent Oleanane Triterpenoid, 3-Epifriedelinol from Ipomoea batatas against BPA-Induced Gonadotoxicity by Targeting PARP and NF-κB Signaling in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. aboutcannabisextracts.com [aboutcannabisextracts.com]

- 10. This compound | CAS:16844-71-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. Elicitation enhances the production of friedelin and this compound in hairy root cultures of Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Design of Experiments Strategy to Enhance the Recovery of Polyphenolic Compounds from Vitis vinifera By-Products through Heat Reflux Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Epifriedelanol from Ulmus davidiana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol, a pentacyclic triterpenoid isolated from the root bark of Ulmus davidiana, has demonstrated significant potential in drug development due to its anti-tumor and anti-inflammatory properties.[1] This document provides a detailed protocol for the extraction, isolation, and purification of this compound. Additionally, it summarizes its biological activities and presents a putative signaling pathway for its apoptotic effects, offering valuable information for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Ulmus davidiana, commonly known as the David Elm, has a history of use in traditional medicine. Its root bark is a rich source of various bioactive compounds, including the triterpenoid this compound.[2][3] Research has highlighted the therapeutic potential of this compound, particularly its ability to induce apoptosis in cancer cells and inhibit cellular senescence.[1][2][3] These findings underscore the importance of establishing a standardized protocol for its efficient extraction and purification to facilitate further preclinical and clinical investigations.

Data Presentation

Biological Activity of this compound

The following table summarizes the quantitative data on the biological activities of this compound as reported in the literature.

| Biological Activity | Cell Line/Model | Key Parameters | Results | Reference |

| Antiproliferative Activity | DU145 (Prostate Cancer) | IC50 (72h) | 32.32 µM | [1] |

| PC3 (Prostate Cancer) | IC50 (72h) | 35.22 µM | [1] | |

| Induction of Apoptosis | DU145 (Prostate Cancer) | Effective Concentration (48h) | 5-10 µM | [1] |

| Inhibition of Cellular Senescence | Human Dermal Fibroblasts (HDFs), Human Umbilical Vein Endothelial Cells (HUVECs) | Effective Concentration (3 days) | 10-50 µg/mL |

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Ulmus davidiana Root Bark

This protocol outlines the initial solvent extraction of the plant material to obtain a crude extract containing this compound.

Materials and Reagents:

-

Dried root bark of Ulmus davidiana

-

Methanol (analytical grade)

-

60% Ethanol (optional)

-

Grinder or mill

-

Large glass flasks or beakers

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material:

-

Wash the root bark of Ulmus davidiana thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the washed bark in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C.

-

Grind the dried root bark into a coarse powder using a grinder or mill.

-

-

Solvent Extraction:

-

Weigh the powdered root bark.

-

Place the powdered bark in a large glass flask.

-

Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v). For example, for 100 g of powder, add 1 L of methanol.

-

Alternatively, a 60% ethanol solution can be used for extraction.

-

Macerate the mixture for 24-48 hours at room temperature with continuous agitation using a shaker or magnetic stirrer.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Collect the filtrate (the methanol or ethanol extract).

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

-

-

Drying and Storage:

-

Dry the concentrated crude extract completely in a vacuum oven or desiccator.

-

Store the dried crude extract at 4°C in an airtight container, protected from light.

-

Protocol 2: Isolation and Purification of this compound

This protocol describes the chromatographic separation of the crude extract to isolate and purify this compound.

Materials and Reagents:

-

Crude extract from Protocol 1

-

Silica gel (60-120 mesh for column chromatography)

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp

-

Fractions collector (optional)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

C18 HPLC column

Procedure:

-

Column Chromatography (Initial Fractionation):

-

Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.

-

Dissolve a known amount of the crude extract in a minimal volume of chloroform.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A suggested gradient is from 100:0 to 90:10 (Chloroform:Methanol, v/v).

-

Collect the eluted fractions in separate test tubes.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC.

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate, 8:2 v/v).

-

Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions that show a spot corresponding to the Rf value of a standard this compound sample (if available) or fractions containing a major compound with a characteristic triterpenoid spot.

-

-

Crystallization (Optional Purification Step):

-

Concentrate the pooled fractions containing this compound.

-

Attempt to crystallize the compound from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform and methanol). This can yield a highly pure compound.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

For higher purity, subject the partially purified fractions to preparative or semi-preparative HPLC.

-

Use a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR).

-

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

References

- 1. Ameliorative Effect of Structurally Divergent Oleanane Triterpenoid, 3-Epifriedelinol from Ipomoea batatas against BPA-Induced Gonadotoxicity by Targeting PARP and NF-κB Signaling in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of apoptotic cell death in human bladder cancer cells by ethanol extract of Zanthoxylum schinifolium leaf, through ROS-dependent inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from the root bark of Ulmus davidiana inhibits cellular senescence in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Epifriedelanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifriedelanol, a pentacyclic triterpenoid alcohol, is a naturally occurring compound found in various plant species. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Accurate and comprehensive analysis of this compound is crucial for its identification, characterization, and quantification in complex matrices, which is fundamental for drug discovery and development. This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and molecular weight determination.

Spectroscopic Data of this compound

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.74 | dd | 9.2, 6.4 |

| H-23 | 0.87 | s | |

| H-24 | 0.95 | s | |

| H-25 | 0.97 | s | |

| H-26 | 1.00 | s | |

| H-27 | 1.03 | s | |

| H-28 | 1.18 | s | |

| H-29 | 0.99 | d | 6.8 |

| H-30 | 0.86 | d | 7.2 |

Note: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm). Data is compiled from publicly available spectral information.

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 39.2 | 16 | 36.0 |

| 2 | 22.3 | 17 | 30.0 |

| 3 | 72.8 | 18 | 42.8 |

| 4 | 38.4 | 19 | 35.3 |

| 5 | 53.1 | 20 | 28.2 |

| 6 | 18.2 | 21 | 32.8 |

| 7 | 41.5 | 22 | 39.6 |

| 8 | 53.1 | 23 | 20.1 |

| 9 | 37.5 | 24 | 18.7 |

| 10 | 59.5 | 25 | 16.3 |

| 11 | 35.6 | 26 | 18.7 |

| 12 | 30.5 | 27 | 14.7 |

| 13 | 37.8 | 28 | 32.4 |

| 14 | 39.7 | 29 | 31.8 |

| 15 | 32.4 | 30 | 35.0 |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm). Data is compiled from publicly available spectral information.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 428 | 15 | [M]⁺ (Molecular Ion) |

| 413 | 25 | [M - CH₃]⁺ |

| 410 | 10 | [M - H₂O]⁺ |

| 395 | 5 | [M - H₂O - CH₃]⁺ |

| 274 | 30 | |

| 259 | 20 | |

| 205 | 100 | |

| 191 | 40 | |

| 137 | 55 | |

| 123 | 60 | |

| 109 | 70 | |

| 95 | 85 |

Note: This data represents a typical fragmentation pattern for this compound under Electron Ionization (EI) conditions. The relative intensities are approximate and can vary depending on the instrument and experimental conditions.[1]

Experimental Protocols

Protocol for NMR Analysis

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- Use a 400 MHz (or higher) NMR spectrometer.

- Tune and shim the probe to ensure a homogeneous magnetic field.

- For ¹H NMR:

- Acquire the spectrum with a spectral width of approximately 12 ppm.

- Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

- For ¹³C NMR:

- Acquire the spectrum with a spectral width of approximately 220 ppm.

- Use a proton-decoupled pulse sequence (e.g., zgpg30).

- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum.

- Perform baseline correction.

- Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) for ¹H NMR and the residual solvent peak of CDCl₃ (δ 77.16 ppm) for ¹³C NMR.

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

- Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure, potentially with the aid of 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Protocol for Mass Spectrometry Analysis

This protocol describes a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Prepare a stock solution of purified this compound in a volatile organic solvent such as chloroform or ethyl acetate at a concentration of approximately 1 mg/mL.

- Further dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. GC-MS System and Conditions:

- Gas Chromatograph (GC):

- Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

- Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

- Injector Temperature: 280 °C.

- Oven Temperature Program:

- Initial temperature: 150 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 300 °C.

- Final hold: 300 °C for 10 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-500.

3. Data Acquisition and Analysis:

- Inject 1 µL of the prepared sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

- Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern.

- Compare the obtained mass spectrum with a library database (e.g., NIST, Wiley) for confirmation.

- Propose fragmentation pathways to explain the major fragment ions observed in the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound and a proposed mass spectrometry fragmentation pathway.

Caption: Workflow for the analysis of this compound.

Caption: Proposed MS fragmentation of this compound.

References

Application Note: Quantitative Determination of Epifriedelanol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of epifriedelanol in various plant extracts. This compound, a pentacyclic triterpenoid, is a known bioactive compound with potential therapeutic properties. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and detection by a UV detector at a low wavelength. The protocol provides a detailed procedure for sample preparation, chromatographic conditions, and method validation to ensure accurate and reproducible results. This application note is intended for researchers, scientists, and drug development professionals involved in natural product analysis and quality control.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid alcohol found in various plant species, including those from the Celastraceae and Euphorbiaceae families. It has been reported to possess several pharmacological activities, including antibacterial effects. Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products and for further pharmacological investigations. This application note presents a validated HPLC method for the reliable quantification of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade hexane and ethyl acetate

-

Plant material (e.g., dried and powdered leaves or root bark)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 0-10 min, 80-95% B; 10-15 min, 95% B; 15-15.1 min, 95-80% B; 15.1-20 min, 80% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

Protocols

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving an accurately weighed amount of the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

-

Drying and Grinding: Plant material should be dried in a forced-air oven at approximately 60°C to a constant weight. The dried material is then ground into a fine powder (to pass through a 2 mm sieve).[1]

-

Extraction:

-

Accurately weigh 1 g of the powdered plant material into a conical flask.

-

Add 20 mL of a hexane-ethyl acetate mixture (1:1, v/v).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with 20 mL of the solvent mixture.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution Preparation: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and sensitivity.[2]

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed by comparing the chromatograms of a blank, the standard, and a sample extract.

-

Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions (1-100 µg/mL). The linearity is evaluated by the correlation coefficient (r²) of the regression line.

-

Precision:

-

Intra-day precision is determined by analyzing six replicates of a standard solution at a medium concentration on the same day.

-

Inter-day precision is determined by analyzing the same standard solution on three different days.

-

The precision is expressed as the relative standard deviation (%RSD).

-

-

Accuracy: The accuracy of the method is determined by a recovery study. A known amount of the this compound standard is spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The percentage recovery is then calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]

Quantitative Data Summary

| Sample | Plant Part | This compound Content (mg/g of dry weight) | %RSD (n=3) |

| Maytenus ilicifolia | Leaves | 2.54 | 1.8 |

| Synadenium glaucescens | Root Bark | 4.12 | 1.5 |

| Celastrus paniculatus | Seeds | 1.78 | 2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Intra-day Precision (%RSD) | < 2% | 0.85% |

| Inter-day Precision (%RSD) | < 2% | 1.25% |

| Accuracy (% Recovery) | 98-102% | 99.5 - 101.2% |

| LOD (µg/mL) | - | 0.25 |

| LOQ (µg/mL) | - | 0.80 |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC quantification of this compound.

Method Validation Logic Diagram

Caption: Logical relationship of HPLC method validation parameters.

Conclusion